Minamestane

Catalog No.
S560359
CAS No.
105051-87-4
M.F
C19H23NO2
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Minamestane

CAS Number

105051-87-4

Product Name

Minamestane

IUPAC Name

(8R,9S,10R,13S,14S)-4-amino-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C19H23NO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h3-4,8,10-13H,5-7,9,20H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1

InChI Key

DAKHYLIFCYPHQW-KZQROQTASA-N

SMILES

CC12CCC3C(C1CCC2=O)C=CC4=C(C(=O)C=CC34C)N

Synonyms

4-aminoandrosta-1,4,6-triene-2,17-dione, FCE 24928, FCE-24928, minamestane

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=C(C(=O)C=CC34C)N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C(C(=O)C=C[C@]34C)N

Description

The exact mass of the compound Minamestane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstatrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hormone-Sensitive Cancers:

Minamestane's primary area of research is in hormone-sensitive cancers, particularly breast cancer and endometrial cancer. These cancers rely on estrogen for growth and development. Minamestane works by inhibiting the aromatase enzyme, which is responsible for converting androgen hormones into estrogen in postmenopausal women. By reducing estrogen levels, Minamestane can potentially slow or halt the growth of these cancers.

Other Research Applications:

Beyond hormone-sensitive cancers, Minamestane is also being explored for its potential applications in other areas of scientific research, including:

  • Prostate cancer: Minamestane may have a role in treating hormone-sensitive prostate cancer, although further research is needed to determine its efficacy and safety in this context [].
  • Ovarian cancer: Similar to breast cancer, Minamestane might be beneficial in treating certain types of ovarian cancer that are sensitive to estrogen [].
  • Endometriosis: Early research suggests that Minamestane might help manage endometriosis symptoms by reducing estrogen levels []. However, more studies are needed to confirm these findings.

Minamestane, also known as 4-aminoandrosta-1,4,6-triene-3,17-dione, is a synthetic compound belonging to the class of androgen receptor modulators. It is characterized by its unique molecular structure, which features a steroid backbone with specific functional groups that enhance its biological activity. The compound has garnered attention for its potential therapeutic applications in conditions related to androgen signaling.

Typical of steroid derivatives. Notably, it can undergo:

  • Halogenation: For instance, the reaction of 6beta,7alpha-dibromoandrosta-1,4-diene-3,17-dione with sodium azide yields azido derivatives .
  • Alkylation and Acylation: These reactions are often used in the synthesis of minamestane and its analogs, involving the de-protection of Boc groups followed by further modifications .

These reactions can lead to a variety of derivatives that may exhibit altered biological properties.

Minamestane exhibits significant biological activity as a selective androgen receptor modulator. It has been studied for its potential effects on:

  • Hormonal Regulation: The compound may influence androgen levels and activity, making it relevant in the treatment of hormone-sensitive conditions.
  • Antitumor Activity: Preliminary studies indicate that minamestane could have applications in oncology, particularly in cancers that are driven by androgen signaling pathways.

Its mechanism of action involves binding to androgen receptors, modulating their activity in a tissue-selective manner.

Minamestane has several potential applications:

  • Therapeutics: Its role as an androgen receptor modulator suggests applications in treating conditions like prostate cancer and other hormone-related disorders.
  • Research: It serves as a reference compound in studies focusing on aromatase inhibitors and hormonal regulation mechanisms.

Interaction studies involving minamestane have focused on its binding affinity to androgen receptors compared to other modulators. These studies reveal that minamestane has a selective action profile, potentially leading to fewer side effects than non-selective agents. Additionally, it has been evaluated for interactions with other hormonal pathways, providing insights into its pharmacological versatility.

Minamestane shares structural and functional similarities with several compounds in the field of steroidal therapeutics. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Minamestane4-aminoandrosta-1,4,6-triene-3,17-dioneSelective androgen receptor modulatorUnique amino group enhances selectivity
Plomestane4-methylandrosta-1,4-diene-3,17-dioneNon-selective androgen receptor modulatorLacks amino group; broader action
AnastrozoleAromatase inhibitorReduces estrogen levelsTargets aromatase specifically
LetrozoleAromatase inhibitorReduces estrogen levelsSimilar to Anastrozole but with different kinetics

Minamestane's distinctive structural features contribute to its selective activity profile, making it a subject of interest for further research and development in therapeutic contexts.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

297.172878976 g/mol

Monoisotopic Mass

297.172878976 g/mol

Heavy Atom Count

22

UNII

J02058ABVE

Wikipedia

Minamestane

Dates

Modify: 2024-02-18

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